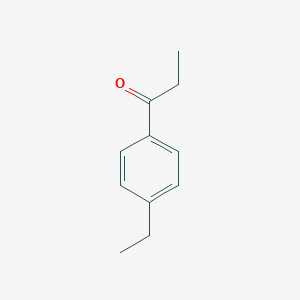

1-(4-Ethylphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQRIILEZYZAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342678 | |

| Record name | 1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27465-51-6 | |

| Record name | 1-(4-ethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethylphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethylphenyl)propan-1-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Ethylphenyl)propan-1-one, a key chemical intermediate in organic synthesis and pharmaceutical research. The document details its chemical identity, physicochemical properties, established synthesis protocols, and analytical characterization methods. Furthermore, it explores the compound's applications, particularly as a precursor in the development of therapeutic agents, and outlines critical safety and handling procedures. This guide is intended to serve as an essential resource for professionals engaged in chemical research and drug discovery, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

This compound, also known as 4'-Ethylpropiophenone, is an aromatic ketone that serves as a versatile building block in synthetic chemistry.[1][2][3] Its core structure consists of a propiophenone scaffold with an ethyl group substituted at the para position of the phenyl ring.[1] This substitution pattern significantly influences its reactivity and physical properties.

Table 1: Chemical Identifiers and Names [2][3][4][5][6]

| Identifier | Value |

| CAS Number | 27465-51-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone, Ethyl 4-ethylphenyl ketone |

| InChIKey | VGQRIILEZYZAOE-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)CC |

Table 2: Physicochemical Properties [1]

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 241 °C at 760 mmHg |

| Density | 0.961 g/cm³ |

| Refractive Index | 1.5120 |

Synthesis and Reactivity

The most common and industrially scalable method for synthesizing this compound is through the Friedel-Crafts acylation of ethylbenzene.[7][8] This electrophilic aromatic substitution reaction provides a direct route to forming the aryl ketone structure.

Recommended Synthesis Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of ethylbenzene using propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): AlCl₃ is crucial for activating the acylating agent. It coordinates with the chlorine atom of propionyl chloride, polarizing the C-Cl bond and facilitating the formation of a highly electrophilic acylium ion.[7][9]

-

Solvent: An inert solvent like dichloromethane (DCM) or 1,2-dichloroethane is used to dissolve the reactants and manage the reaction temperature, as the reaction is exothermic.

-

Temperature Control: The initial addition is performed at low temperatures (0-5 °C) to control the reaction rate and prevent unwanted side reactions. The subsequent reflux completes the reaction.

-

Aqueous Work-up: The reaction is quenched with ice-cold water or dilute HCl to decompose the aluminum chloride complex and separate the organic product.

Step-by-Step Methodology:

-

Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is dried and flushed with an inert gas (e.g., nitrogen).

-

Charging Reactants: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is suspended in anhydrous dichloromethane (DCM). The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Propionyl chloride (1.0 eq.) is added dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of Ethylbenzene: Ethylbenzene (1.2 eq.) is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C for DCM) for 1-2 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Extraction & Purification: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed via the analytical techniques described in Section 4. The primary product is the para-substituted isomer due to the ortho, para-directing nature of the ethyl group, though minor amounts of the ortho isomer may form.[8]

Diagram 1: Synthesis Workflow via Friedel-Crafts Acylation

A flowchart of the Friedel-Crafts acylation synthesis protocol.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its ketone functionality is a versatile handle for a variety of chemical transformations.

-

Precursor for CNS-Active Compounds: Patent literature indicates that this compound is a precursor in the synthesis of molecules with effects on the central nervous system (CNS).[1]

-

Building Block for Chiral Amines: The ketone can be converted to an amine via reductive amination. For instance, it can be a starting material for synthesizing chiral amines like (R)-1-(4-Ethylphenyl)propan-1-amine, which may serve as lead compounds in drug discovery programs targeting CNS disorders.[10]

-

Cytochrome P450 Interaction Studies: As an organic molecule, it has been studied for its potential interactions with metabolic enzymes like cytochrome P450 (CYP), specifically as a potential inhibitor of CYP1A2 and CYP2D6.[1] Understanding these interactions is vital in drug development to predict and avoid adverse drug-drug interactions.[1]

-

Scaffold for Medicinal Chemistry: The ethylphenyl propanone scaffold can be modified to create a library of derivatives. For example, fluorination at the β-position can enhance metabolic stability and lipophilicity, which are desirable traits for pharmaceutical candidates.[1]

Analytical Characterization

Rigorous analytical testing is required to confirm the structure and purity of this compound.

Spectroscopic Data

Table 3: Key Spectroscopic Data [6]

| Technique | Key Peaks / Signals |

| ¹H NMR (CDCl₃) | δ ~7.89 (d, 2H, Ar-H ortho to C=O), δ ~7.25 (d, 2H, Ar-H meta to C=O), δ ~2.95 (q, 2H, -CO-CH₂-CH₃), δ ~2.70 (q, 2H, Ar-CH₂-CH₃), δ ~1.23 (t, 3H, Ar-CH₂-CH₃), δ ~1.21 (t, 3H, -CO-CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~200 (C=O), δ ~150 (Ar-C), δ ~134 (Ar-C), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~31 (-CO-CH₂-), δ ~29 (Ar-CH₂-), δ ~15 (Ar-CH₂-CH₃), δ ~8 (-CO-CH₂-CH₃) |

| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch, aryl ketone), ~2970 cm⁻¹ (C-H stretch, alkyl), ~1605 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spectrometry | Primary fragments at m/z 133 ([M-C₂H₅]⁺, loss of ethyl from keto group) and 105. |

Recommended Analytical Workflow

Step-by-Step Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, appropriate pulse width and relaxation delay).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts (ppm) and coupling patterns (J-values) to confirm the structure against reference spectra.

Diagram 2: General Analytical Workflow for Compound Verification

Workflow for the analytical verification of the synthesized compound.

Safety and Handling

This compound requires careful handling due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Table 4: GHS Hazard Information [6]

| Pictogram(s) | Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | |

| Skin irritation (Category 2) | H315: Causes skin irritation | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Handling and Storage Recommendations:

-

PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Ventilation: Use only in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

This compound. (n.d.). Molbase. Retrieved January 9, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

This compound | C11H14O. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Friedel-Crafts Acylation of Benzene. (n.d.). Chemguide. Retrieved January 9, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021, December 27). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). StuDocu. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. molbase.com [molbase.com]

- 5. This compound - CAS:27465-51-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. Buy (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride | 1032156-97-0 [smolecule.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Ethylpropiophenone

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4'-ethylpropiophenone (CAS No. 27465-51-6), an aromatic ketone of significant interest in pharmaceutical and fine chemical synthesis. As a key intermediate, a thorough understanding of its chemical identity, physical characteristics, spectroscopic profile, and reactivity is paramount for researchers, process chemists, and quality control analysts. This document consolidates critical data, presents validated analytical methodologies, and offers expert insights into the handling and application of this compound, ensuring a foundation of scientific integrity and practical utility for professionals in drug development and chemical research.

Introduction: The Role of 4'-Ethylpropiophenone in Modern Synthesis

4'-Ethylpropiophenone is an organic compound belonging to the propiophenone family of aromatic ketones.[1][2] Structurally, it is characterized by a propiophenone core with an ethyl group substituted at the para-position (position 4) of the phenyl ring.[1] While not a naturally occurring compound in any significant quantity, its synthetic accessibility and versatile reactivity make it a valuable building block.[1]

Its primary utility lies in its role as a precursor in multi-step organic syntheses. In the pharmaceutical industry, it is recognized as an intermediate and a known impurity in the synthesis of muscle relaxants like Eperisone.[3] The ketone functional group and the activated aromatic ring provide two distinct handles for a variety of chemical transformations, including reductions, oxidations, and further substitutions, making it a cornerstone for creating more complex molecular architectures. This guide serves to equip the scientific community with the detailed technical knowledge required to effectively utilize, analyze, and handle this important chemical intermediate.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of reproducible science. The fundamental identifiers for 4'-ethylpropiophenone are consolidated below.

| Identifier | Value | Source(s) |

| Chemical Name | 1-(4-ethylphenyl)propan-1-one | [4] |

| Common Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone, Ethyl 4-ethylphenyl ketone | [2][5] |

| CAS Number | 27465-51-6 | [1][4] |

| Molecular Formula | C₁₁H₁₄O | [1][4] |

| Molecular Weight | 162.23 g/mol | [1][4] |

| InChI Key | VGQRIILEZYZAOE-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)CC | [1] |

The structural integrity of 4'-ethylpropiophenone is routinely confirmed by a suite of spectroscopic techniques, which are detailed in Section 4.0.

Core Physicochemical Properties

The physical properties of 4'-ethylpropiophenone dictate its behavior in various experimental and industrial settings, from reaction kinetics to formulation and storage.

Physical State and Appearance

At ambient temperature, 4'-ethylpropiophenone presents as a clear, colorless to pale yellow liquid.[1][2] It possesses a characteristic mild, sweet, and somewhat floral aromatic odor.[1][2] Some sources may describe it as a low-melting solid, as its melting point is close to room temperature.

Key Quantitative Properties

The essential physical constants for 4'-ethylpropiophenone are summarized in the following table for quick reference.

| Property | Value | Unit | Conditions | Source(s) |

| Boiling Point | ~246 | °C | at 760 mmHg | [3] |

| Density | ~0.98 | g/cm³ | at 20-25 °C | [3] |

| Flash Point | ~103 | °C | Closed Cup | |

| Refractive Index | ~1.522 - 1.526 | nD | at 20 °C | [3] |

| Vapor Pressure | 0.0368 | mmHg | at 25 °C | [1][2] |

| XLogP3-AA | 3.0 | Computed | [1] |

Expert Insight: The high boiling point is typical for aromatic ketones of this molecular weight and is a critical parameter for purification by vacuum distillation. The XLogP3 value, a measure of lipophilicity, suggests good solubility in organic solvents and membranes, which is relevant for its application in synthesizing biologically active molecules.

Solubility Profile

A compound's solubility is a critical factor for selecting appropriate reaction solvents, extraction media, and chromatographic mobile phases.

-

Water Solubility : Sparingly soluble to insoluble in water.[1][2] The dominant nonpolar character of the ethylphenyl group and the propyl chain limits its miscibility with water.

-

Organic Solvent Solubility : Readily soluble in common organic solvents such as ethanol, diethyl ether, acetone, and other nonpolar to moderately polar solvents.[1][2]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation and is a cornerstone of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.90 (d, J ≈ 8.4 Hz, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the ketone's electron-withdrawing effect.

-

δ 7.25 (d, J ≈ 8.4 Hz, 2H): Aromatic protons meta to the carbonyl group.

-

δ 2.95 (q, J ≈ 7.6 Hz, 2H): Methylene protons of the propiophenone ethyl group (-CO-CH₂-CH₃), adjacent to the carbonyl.

-

δ 2.70 (q, J ≈ 7.6 Hz, 2H): Methylene protons of the para-ethyl group (-Ar-CH₂-CH₃).

-

δ 1.23 (t, J ≈ 7.6 Hz, 3H): Methyl protons of the para-ethyl group.

-

δ 1.20 (t, J ≈ 7.2 Hz, 3H): Methyl protons of the propiophenone ethyl group.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~200: Carbonyl carbon (C=O).

-

δ ~150: Aromatic carbon attached to the ethyl group (C-Et).

-

δ ~135: Aromatic carbon attached to the carbonyl group (C-CO).

-

δ ~128.5 (2C): Aromatic CH carbons ortho to the carbonyl.

-

δ ~128.0 (2C): Aromatic CH carbons meta to the carbonyl.

-

δ ~31: Methylene carbon of the propiophenone group (-CO-CH₂-).

-

δ ~29: Methylene carbon of the para-ethyl group (-Ar-CH₂-).

-

δ ~15: Methyl carbon of the para-ethyl group.

-

δ ~8: Methyl carbon of the propiophenone group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying key functional groups. The IR spectrum of 4'-ethylpropiophenone is dominated by features characteristic of an alkyl-substituted aromatic ketone.[9]

Key IR Absorption Bands (Liquid Film):

-

~3050 cm⁻¹ (m): Aromatic C-H stretch.

-

2970-2850 cm⁻¹ (s): Aliphatic C-H stretch from the ethyl and propyl groups.

-

~1685 cm⁻¹ (s): A strong, sharp absorption from the C=O (carbonyl) stretch, characteristic of an aryl ketone.

-

~1605, 1575, 1450 cm⁻¹ (m-w): C=C stretching vibrations within the aromatic ring.

-

~840 cm⁻¹ (s): C-H out-of-plane bending, indicative of 1,4- (para) disubstitution on the benzene ring.[10]

Expert Insight: During synthesis, monitoring the disappearance of the acyl chloride C=O band (~1790 cm⁻¹) and the appearance of the aryl ketone C=O band (~1685 cm⁻¹) is a reliable method for tracking reaction progress via in-situ or grab-sample IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 162 [M]⁺: The molecular ion peak.

-

m/z 133 [M-C₂H₅]⁺: The base peak, resulting from alpha-cleavage of the ethyl group from the acyl moiety, forming a stable acylium ion. This is a highly characteristic fragmentation for propiophenone derivatives.[11][12][13]

-

m/z 105 [C₆H₄C₂H₅]⁺: Fragment resulting from the loss of the propanoyl radical.

-

m/z 77 [C₆H₅]⁺: Phenyl fragment.

Synthesis and Purification

Primary Synthesis Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for preparing 4'-ethylpropiophenone is the Friedel-Crafts acylation of ethylbenzene with propionyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]

The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich ethylbenzene ring. The ethyl group is an ortho-, para-director, but due to steric hindrance, the para-substituted product (4'-ethylpropiophenone) is predominantly formed.

Caption: Friedel-Crafts acylation workflow for 4'-ethylpropiophenone.

Experimental Protocol: Laboratory Scale Synthesis

Trustworthiness through Self-Validation: This protocol incorporates steps for reaction monitoring and purification that inherently validate the outcome.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere and vent HCl gas safely.

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the mixture to 0-5 °C using an ice bath.

-

Reactant Addition: Charge the dropping funnel with a solution of ethylbenzene (1.2 equivalents) and propionyl chloride (1.0 equivalent) in DCM.

-

Reaction Execution: Add the ethylbenzene/propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material (propionyl chloride) is consumed.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This quenches the reaction and hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic phase sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield the final product as a clear liquid. Purity should be assessed by GC (Section 6.1).

Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and quality of 4'-ethylpropiophenone, especially in a regulated environment like drug development.

Purity Determination by Gas Chromatography (GC)

GC is the standard method for assessing the purity of volatile compounds like 4'-ethylpropiophenone.

Protocol: GC-FID Purity Analysis

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A nonpolar or mid-polarity capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Sample Preparation: Prepare a ~1 mg/mL solution of 4'-ethylpropiophenone in a suitable solvent like acetone or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes.

-

-

Data Analysis: Purity is determined by the area percent method. The peak area of 4'-ethylpropiophenone is divided by the total area of all peaks in the chromatogram. The retention time should be consistent with a reference standard.

Caption: Standard GC workflow for purity analysis of 4'-ethylpropiophenone.

Chemical Reactivity and Stability

-

Stability: 4'-Ethylpropiophenone is a stable compound under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases, which may catalyze self-condensation or other decomposition reactions.[1]

-

Hazardous Reactions: No hazardous polymerization is expected. However, reactions with strong reducing agents (e.g., NaBH₄, LiAlH₄) are exothermic and will reduce the ketone to the corresponding secondary alcohol.

Safety and Handling

Professionals handling 4'-ethylpropiophenone should adhere to standard safety protocols for chemical reagents.

-

GHS Classification: Classified as an irritant and harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

4'-Ethylpropiophenone is a synthetically versatile and commercially important aromatic ketone. This guide has detailed its fundamental physicochemical properties, provided a comprehensive spectroscopic profile for its identification, and outlined robust protocols for its synthesis and analysis. By leveraging the data and methodologies presented herein, researchers and drug development professionals can confidently and safely employ 4'-ethylpropiophenone in their synthetic endeavors, ensuring both efficiency and quality in the development of new chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024). 4-Ethylpropiophenone. Retrieved January 9, 2026, from [Link]

-

Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Retrieved January 9, 2026, from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 9, 2026, from [Link]

-

East Tennessee State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 9, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health (NIH). (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 4'-Methylpropiophenone. NIST WebBook. Retrieved January 9, 2026, from [Link]

-

MOLBASE. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. Retrieved January 9, 2026, from [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. chemmunicate ! channel. Retrieved January 9, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 27465-51-6| Chemical Name : 4-Ethyl Propiophenone. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Identified bands in FTIR spectra of all studied samples. Retrieved January 9, 2026, from [Link]

-

iChemical. (n.d.). 1-(4-ethylphenyl)ethan-1-one, CAS No. 937-30-4. Retrieved January 9, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 9, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 4'-Ethylpropiophenone | 27465-51-6 [chemicalbook.com]

- 4. This compound | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4'-Ethylpropiophenone(27465-51-6) 1H NMR spectrum [chemicalbook.com]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 12. scribd.com [scribd.com]

- 13. whitman.edu [whitman.edu]

A Spectroscopic Guide to 1-(4-Ethylphenyl)propan-1-one: Structure, Interpretation, and Experimental Protocols

This technical guide provides an in-depth analysis of the spectral data for 1-(4-Ethylphenyl)propan-1-one (CAS 27465-51-6), a key propiophenone derivative. As a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established chemical principles.

Introduction: The Molecular Blueprint

This compound, also known as 4'-ethylpropiophenone, possesses a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[2] Its structure, featuring a central carbonyl group linking a 4-ethylphenyl moiety and an ethyl chain, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for verifying its identity, assessing purity, and predicting its behavior in subsequent chemical transformations. The primary methods of structural elucidation—NMR, IR, and MS—each provide a unique piece of the puzzle, which, when assembled, offer a comprehensive and validated molecular portrait.

The typical laboratory synthesis of this compound involves the Friedel-Crafts acylation of ethylbenzene with propanoyl chloride, a classic method that underscores the importance of spectroscopic analysis to confirm the desired para-substitution pattern and rule out isomeric impurities.[3]

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum is typically acquired on a 300 or 400 MHz instrument using deuterated chloroform (CDCl₃) as a solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters: Utilize a standard pulse program for ¹H acquisition with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS.

Data Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the two separate ethyl groups. The electron-withdrawing nature of the carbonyl group deshields adjacent protons, shifting their signals downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~7.89 | Doublet | 2H | Ar-H (ortho to C=O) | These protons are directly adjacent to the electron-withdrawing carbonyl group, causing significant deshielding and a downfield shift. They are split by their meta neighbors. |

| ~7.26 | Doublet | 2H | Ar-H (meta to C=O) | These protons are further from the carbonyl group and are shielded relative to the ortho protons. They are split by their ortho neighbors. |

| ~2.96 | Quartet | 2H | -C(=O)-CH₂-CH₃ | The methylene protons are adjacent to the carbonyl group, resulting in a downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| ~2.69 | Quartet | 2H | Ar-CH₂-CH₃ | These benzylic protons are deshielded by the aromatic ring. They are split into a quartet by the three neighboring methyl protons. |

| ~1.24 | Triplet | 3H | Ar-CH₂-CH₃ | The terminal methyl protons of the aromatic ethyl substituent are shielded and appear upfield. They are split into a triplet by the adjacent methylene protons. |

| ~1.21 | Triplet | 3H | -C(=O)-CH₂-CH₃ | The terminal methyl protons of the propanoyl group are in a standard aliphatic environment, appearing far upfield. They are split into a triplet by the adjacent methylene protons. |

| Table 1: Assigned ¹H NMR spectral data for this compound. Data sourced from ChemicalBook.[4] |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to a series of singlets, where each unique carbon environment produces a distinct peak.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 101 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required compared to ¹H NMR.

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

Data Interpretation

The ¹³C NMR spectrum is highly diagnostic. The carbonyl carbon is the most deshielded, appearing significantly downfield. The aromatic carbons give rise to four distinct signals due to the molecule's symmetry, and the aliphatic carbons appear in the upfield region.

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~200.0 | C =O | The carbonyl carbon is extremely electron-deficient and experiences strong deshielding, placing it furthest downfield. This is a hallmark of ketones. |

| ~150.0 | Ar-C (para, attached to ethyl) | This quaternary carbon is substituted with an alkyl group and is shifted downfield due to its position within the aromatic system and attachment to the ethyl group. |

| ~134.0 | Ar-C (ipso, attached to C=O) | The quaternary carbon attached to the carbonyl group is deshielded, though less so than the para-carbon. |

| ~128.5 | Ar-C H (ortho to C=O) | These two equivalent methine carbons are deshielded by the adjacent carbonyl group. |

| ~128.0 | Ar-C H (meta to C=O) | These two equivalent methine carbons are the most shielded of the aromatic carbons. |

| ~31.5 | -C(=O)-C H₂-CH₃ | This methylene carbon is directly attached to the electron-withdrawing carbonyl, causing a significant downfield shift into the 30-40 ppm range. |

| ~29.0 | Ar-C H₂-CH₃ | The benzylic carbon is deshielded by the aromatic ring. |

| ~15.5 | Ar-CH₂-C H₃ | This methyl carbon is in a typical aliphatic environment, appearing upfield. |

| ~8.5 | -C(=O)-CH₂-C H₃ | This terminal methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield. |

| Table 2: Predicted ¹³C NMR chemical shifts for this compound. Assignments are based on established chemical shift ranges and substituent effects. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is an exceptionally powerful tool for identifying the functional groups present. For a liquid sample like 4'-ethylpropiophenone, the spectrum is conveniently obtained neat (undiluted) as a thin film between salt plates.[1]

Experimental Protocol: FTIR (Neat)

-

Sample Preparation: Place one drop of neat this compound onto the surface of a KBr or NaCl salt plate.

-

Assembly: Place a second salt plate on top to create a thin liquid film.

-

Instrumentation: Place the assembly in the sample holder of an FTIR spectrometer.

-

Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and automatically subtracted.

Data Interpretation

The IR spectrum is dominated by a very strong, sharp absorption characteristic of the ketone carbonyl group. Other key absorptions confirm the presence of the aromatic ring and aliphatic chains.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| ~3050-3020 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of sp² C-H bonds, characteristic of the aromatic ring. |

| ~2975-2870 | Aliphatic C-H Stretch | Medium-Strong | Confirms the presence of sp³ C-H bonds from the two ethyl groups. |

| ~1685 | C=O Stretch (Ketone) | Strong, Sharp | This is the most diagnostic peak in the spectrum, confirming the presence of the conjugated aryl ketone functional group. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~1605, ~1575 | Aromatic C=C Stretch | Medium | These absorptions are characteristic of the phenyl ring vibrations. |

| Table 3: Key Infrared absorption bands for this compound. |

Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry (MS) provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. In a typical Electron Ionization (EI) experiment, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (typically operating at 70 eV).

-

Separation: The GC separates the analyte from the solvent and any impurities.

-

Detection: The analyte enters the MS, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation

The mass spectrum provides the definitive molecular weight and a fragmentation fingerprint that corroborates the proposed structure.

-

Molecular Ion (M⁺•): The parent peak, corresponding to the intact molecule minus one electron, is observed at m/z = 162 , confirming the molecular formula C₁₁H₁₄O.

-

Base Peak: The most intense peak in the spectrum is at m/z = 133 .

-

Key Fragments: Other significant fragments are observed at m/z = 105 and m/z = 77 .[1]

The fragmentation pathway is dominated by cleavage of the bonds alpha to the carbonyl group, a characteristic process for ketones.[5]

Caption: Primary fragmentation pathway of this compound in EI-MS.

-

α-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the ethyl group. This expels a neutral ethyl radical (•CH₂CH₃, loss of 29 Da) to form the highly stable, resonance-stabilized 4-ethylbenzoyl cation at m/z 133 . This is the base peak, reflecting its high stability.

-

Benzylic Cleavage: The 4-ethylbenzoyl cation can then lose ethene (C₂H₄, loss of 28 Da) via a rearrangement and cleavage at the benzylic position to form the benzoyl cation at m/z 105 .

-

Decarbonylation: The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide molecule (CO, loss of 28 Da) to yield the phenyl cation at m/z 77 .

Conclusion

The collective spectral data provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aryl ketone functional group, and mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This self-validating system of analysis ensures high confidence in the identity and integrity of this important chemical intermediate, forming a reliable foundation for its application in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583750, this compound. PubChem. Retrieved January 8, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS. Retrieved January 8, 2026, from [Link]

-

Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Retrieved January 8, 2026, from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

-

University of Calgary. (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds. Retrieved January 8, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

Pacific Northwest National Laboratory. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. PNNL. Retrieved January 8, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4'-Methylpropiophenone. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C11H14O). PubChemLite. Retrieved January 8, 2026, from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved January 8, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. Retrieved January 8, 2026, from [Link]

-

Chemsrc. (n.d.). 4-Ethylpropiophenone | CAS#:27465-51-6. Chemsrc. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2011). How to Interpret FTIR result?. ResearchGate. Retrieved January 8, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal UPI. Retrieved January 8, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 27465-51-6| Chemical Name : 4-Ethyl Propiophenone. Pharmaffiliates. Retrieved January 8, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Proton NMR Spectrum of 1-(4-Ethylphenyl)propan-1-one

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(4-Ethylphenyl)propan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR for the structural elucidation of this aromatic ketone. We will explore the predicted ¹H NMR spectrum, detailing the rationale behind chemical shifts, multiplicity patterns, and integration values. Furthermore, a step-by-step experimental protocol for acquiring a high-quality spectrum is provided, ensuring scientific integrity and reproducibility.

Introduction: The Power of Proton NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of compounds.[1] Among its variants, proton (¹H) NMR is particularly powerful due to the high natural abundance and nuclear sensitivity of the proton.[1] By probing the magnetic environments of protons within a molecule, ¹H NMR provides a detailed roadmap of its atomic connectivity and stereochemistry. This information is invaluable in the field of drug development, where the precise characterization of molecular entities is paramount for understanding their biological activity and ensuring their quality.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a fascinating case for ¹H NMR analysis, with distinct proton environments in both its aromatic and aliphatic regions. A thorough examination of its spectrum allows for the unambiguous confirmation of its molecular architecture.

Figure 1: Chemical structure of this compound with protons labeled for NMR analysis.

Based on established principles of chemical shifts and spin-spin coupling, the predicted ¹H NMR spectrum of this compound is as follows:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ha | ~1.25 | Triplet (t) | 3H | These methyl protons are adjacent to a methylene group (Hb) with two protons. According to the n+1 rule, their signal will be split into a triplet (2+1=3). Being distant from the electron-withdrawing carbonyl and aromatic ring, they are in a shielded environment, resulting in an upfield chemical shift. |

| Hb | ~2.70 | Quartet (q) | 2H | The methylene protons are adjacent to a methyl group (Ha) with three protons, leading to a quartet (3+1=4). They are deshielded by the adjacent aromatic ring, shifting their signal downfield compared to Ha. |

| Hc | ~1.15 | Triplet (t) | 3H | Similar to Ha, these methyl protons are adjacent to a methylene group (Hd) and will appear as a triplet. Their position alpha to the carbonyl group but further from the aromatic ring places them in a slightly different environment than Ha. |

| Hd | ~2.95 | Quartet (q) | 2H | These methylene protons are adjacent to a methyl group (Hc), resulting in a quartet. Their position directly alpha to the electron-withdrawing carbonyl group causes significant deshielding, leading to a downfield chemical shift. |

| He | ~7.25 | Doublet (d) | 2H | These aromatic protons are ortho to the ethyl group and meta to the propanoyl group. They are coupled to the adjacent Hf protons, resulting in a doublet. The typical ortho-coupling constant in aromatic systems is around 7-10 Hz.[2] |

| Hf | ~7.90 | Doublet (d) | 2H | These aromatic protons are ortho to the propanoyl group and meta to the ethyl group. The strong electron-withdrawing nature of the carbonyl group significantly deshields these protons, causing their signal to appear at the most downfield region of the spectrum. They are coupled to the adjacent He protons, appearing as a doublet. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol provides a robust framework for obtaining a reliable spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[3]

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a convenient reference point.[6]

II. Data Acquisition

The following is a generalized workflow for acquiring a standard ¹H NMR spectrum. Specific parameter names and settings may vary depending on the spectrometer's manufacturer and software.

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

-

Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of adjusting the magnetic field to maximize its homogeneity across the sample, which is critical for obtaining sharp spectral lines.

-

Tuning and Matching: The NMR probe is tuned to the resonance frequency of the protons and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

-

Setting Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient for a straightforward structural analysis.

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -1 to 13 ppm for organic molecules.

-

Number of Scans (NS): For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient to allow the free induction decay (FID) to decay to near zero, ensuring good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state, which is important for accurate integration.

-

-

Acquisition: The pulse sequence is initiated, and the resulting free induction decay (FID) is recorded.

III. Data Processing

-

Fourier Transform: The time-domain FID signal is converted into the frequency-domain NMR spectrum through a mathematical process called Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode and the baseline is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Interpretation and Structural Confirmation

The predicted ¹H NMR data provides a self-validating system for the structure of this compound. The presence of two distinct ethyl group patterns (a triplet and a quartet each) confirms the presence of both the ethyl substituent on the aromatic ring and the ethyl ketone moiety. The integration values of 3H and 2H for these respective signals further corroborate this assignment. The aromatic region, with its two doublets integrating to 2H each, is characteristic of a 1,4-disubstituted benzene ring.[7] The significant downfield shift of one of these doublets is a clear indication of the deshielding effect of the adjacent carbonyl group.

The spin-spin coupling patterns provide crucial connectivity information. The quartet-triplet patterns of the aliphatic protons are textbook examples of ethyl groups. In the aromatic region, the doublet-doublet pattern confirms the ortho relationship between the two sets of aromatic protons. The expected coupling constants, typically in the range of 7-8 Hz for ortho coupling, would further solidify this assignment.[8]

Visualization of Spin-Spin Coupling

The connectivity within the molecule can be visualized through a spin-spin coupling diagram.

Caption: Spin-spin coupling network in this compound.

Conclusion

Proton NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Through a systematic analysis of chemical shifts, integration, and multiplicity, a detailed and unambiguous assignment of all proton signals can be achieved. This in-depth guide provides the theoretical framework and practical protocols necessary for researchers and scientists to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring the scientific rigor required in drug development and chemical research.

References

- OpenOChem Learn. (n.d.). Interpreting.

- University of California, Riverside. (n.d.). NMR Sample Preparation.

- Bruker. (n.d.). THE ACQUISITION PARAMETERS.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- University of California, Santa Barbara. (n.d.). NMR Sample Preparation.

- Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation.

- University of California, Davis. (n.d.). Applications of 1H NMR.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- ChemWis. (2020, June 10). Multiplicity of 1H NMR signals (Spin-spin coupling).

- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.

- JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

Sources

- 1. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 2. youtube.com [youtube.com]

- 3. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. acdlabs.com [acdlabs.com]

- 6. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. 1H Applications [ch.ic.ac.uk]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(4-Ethylphenyl)propan-1-one

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Ethylphenyl)propan-1-one. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the chemical shifts, presents assigned experimental data, and outlines a robust protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Introduction

This compound, also known as 4'-ethylpropiophenone, is a ketone derivative of ethylbenzene. Its molecular structure presents a variety of carbon environments, making it an excellent subject for ¹³C NMR spectroscopic analysis. Understanding the precise chemical shifts of each carbon atom is fundamental for its identification, purity assessment, and as a reference for the structural characterization of related compounds in medicinal chemistry and organic synthesis.

¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.[2]

Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound exhibits distinct signals for each of its unique carbon atoms. The assignments presented in this guide are based on a combination of experimental data, spectral prediction, and an understanding of fundamental NMR principles.

Predicted and Experimental Chemical Shift Data

The following table summarizes the predicted and experimentally observed ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) as the solvent.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | ~200 | 200.3 |

| C1' | ~135 | 134.9 |

| C4' | ~150 | 150.1 |

| C2', C6' | ~128 | 128.2 |

| C3', C5' | ~128 | 128.0 |

| -CH₂- (propanoyl) | ~32 | 31.8 |

| -CH₃ (propanoyl) | ~8 | 8.6 |

| -CH₂- (ethyl) | ~29 | 29.0 |

| -CH₃ (ethyl) | ~15 | 15.3 |

Note: Predicted values are generated from standard NMR prediction algorithms and may vary slightly from experimental values.

Assignment and Rationale

The assignment of each peak in the experimental spectrum is justified by the following principles:

-

Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom and its sp² hybridization. This results in its resonance at the lowest field (highest ppm value), observed at 200.3 ppm .

-

Aromatic Carbons:

-

C1' (ipso-carbon attached to the carbonyl group): This quaternary carbon is deshielded by the adjacent carbonyl group and is observed at 134.9 ppm .

-

C4' (ipso-carbon attached to the ethyl group): This quaternary carbon is deshielded due to its substitution on the aromatic ring and is found at 150.1 ppm .

-

C2' and C6' (ortho to the carbonyl group): These carbons are deshielded by the electron-withdrawing carbonyl group and resonate at 128.2 ppm .

-

C3' and C5' (meta to the carbonyl group): These carbons are less affected by the carbonyl group and are observed at 128.0 ppm .

-

-

Aliphatic Carbons:

-

-CH₂- of the propanoyl group: This methylene carbon is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift to 31.8 ppm .

-

-CH₃ of the propanoyl group: This terminal methyl group is the most shielded carbon in the propanoyl chain, resonating at 8.6 ppm .

-

-CH₂- of the ethyl group: This methylene carbon is attached to the aromatic ring and is observed at 29.0 ppm .

-

-CH₃ of the ethyl group: This terminal methyl group of the ethyl substituent is found at 15.3 ppm .

-

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Analyte: this compound

-

Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Procedure:

-

Weigh approximately 20-30 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Parameters:

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).

-

Solvent Lock: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Angle: 30-45 degrees

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 1024 (adjust as needed for desired signal-to-noise ratio)

-

Spectral Width (SW): 0 to 220 ppm

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks if quantitative analysis is required, although this is less common for ¹³C NMR than for ¹H NMR.

-

Label the peaks with their respective chemical shifts.

Visualization of Key Relationships

Molecular Structure and Carbon Numbering

Caption: Standard workflow for ¹³C NMR analysis.

Conclusion

This technical guide has provided a detailed examination of the ¹³C NMR chemical shifts of this compound. By understanding the theoretical basis for these shifts and following the outlined experimental protocol, researchers can confidently identify this compound and use its spectral data as a reliable reference in their work. The provided assignments and methodologies are grounded in established spectroscopic principles, ensuring both accuracy and reproducibility.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Home. AIST. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Ethylphenyl)propan-1-one

For Immediate Release

[City, State] – January 9, 2026 – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, providing profound insights into the structure and identity of chemical compounds. This guide, tailored for researchers, scientists, and professionals in drug development, delves into the detailed mass spectrometric fragmentation pattern of 1-(4-Ethylphenyl)propan-1-one, a molecule of interest in organic synthesis and medicinal chemistry. By understanding its fragmentation pathways, we can unlock a deeper level of structural elucidation, critical for quality control, metabolite identification, and the rational design of new chemical entities.

Introduction: The Significance of Fragmentation Analysis

This compound, also known as 4'-ethylpropiophenone, is an aromatic ketone with the molecular formula C₁₁H₁₄O.[1][2] Its structure, featuring a carbonyl group, an ethyl substituent on the phenyl ring, and a propyl chain, provides a rich landscape for fragmentation upon ionization in a mass spectrometer. Electron ionization (EI) is a common technique used for such analyses, where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into a series of characteristic ions. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.

The Molecular Ion and Key Fragmentation Pathways

The nominal molecular weight of this compound is 162 g/mol .[1] Therefore, in an EI mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 162. The fragmentation of this molecular ion is primarily governed by the stability of the resulting fragment ions and neutral losses. For ketones, two principal fragmentation mechanisms are dominant: α-cleavage and the McLafferty rearrangement.[3][4][5]

α-Cleavage: The Predominant Fragmentation Route

Alpha-cleavage is the scission of a carbon-carbon bond adjacent to the carbonyl group.[5][6] This process is highly favored as it leads to the formation of a resonance-stabilized acylium ion. In the case of this compound, there are two potential sites for α-cleavage.

-

Path A: Cleavage of the Ethyl Group: The bond between the carbonyl carbon and the ethyl group can break, resulting in the loss of an ethyl radical (•C₂H₅). This generates the 4-ethylbenzoyl cation, a stable acylium ion, which is observed at m/z 133 . This is often a very prominent peak in the spectrum.

-

Path B: Cleavage of the 4-Ethylphenyl Group: Alternatively, the bond between the carbonyl carbon and the aromatic ring can cleave. This would lead to the formation of a 4-ethylphenyl cation at m/z 105 and the loss of a propionyl radical (•COC₂H₅). The stability of the benzylic-type cation makes this a significant fragmentation pathway.

Further fragmentation of the m/z 133 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for acylium ions, to produce the 4-ethylphenyl cation at m/z 105 .

The McLafferty Rearrangement: A Hydrogen Transfer Mechanism

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom on an alkyl chain.[3][4][7] This intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen is followed by the cleavage of the β-carbon-carbon bond.

In this compound, the propyl chain attached to the carbonyl group contains a γ-hydrogen. The McLafferty rearrangement involves a six-membered ring transition state, leading to the elimination of a neutral alkene (ethene in this case) and the formation of a new radical cation.

This rearrangement results in a characteristic peak at m/z 134 . The stability of the eliminated neutral ethene molecule and the resulting resonance-stabilized enol radical cation contribute to the favorability of this process.

Summary of Major Fragment Ions

The electron ionization mass spectrum of this compound is expected to exhibit a series of characteristic peaks that are diagnostic of its structure. The relative abundance of these peaks can vary depending on the specific instrumental conditions.

| m/z | Proposed Ion Structure | Formation Mechanism |

| 162 | [C₁₁H₁₄O]•+ | Molecular Ion |

| 134 | [C₉H₁₀O]•+ | McLafferty Rearrangement |

| 133 | [C₉H₉O]+ | α-Cleavage (Loss of •C₂H₅) |

| 105 | [C₈H₉]+ | α-Cleavage (Loss of •COC₂H₅) or Loss of CO from m/z 133 |

Experimental Protocol: Acquiring a Mass Spectrum

To experimentally verify the fragmentation pattern described above, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be employed:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

-

Conclusion: A Powerful Tool for Structural Confirmation

The predictable and well-defined fragmentation pattern of this compound under electron ionization provides a robust method for its identification and structural confirmation. The key fragments arising from α-cleavage (m/z 133 and 105) and the McLafferty rearrangement (m/z 134) serve as reliable diagnostic markers. This in-depth understanding of its mass spectrometric behavior is invaluable for researchers in ensuring the purity of synthetic products, identifying metabolites in drug metabolism studies, and in the broader field of analytical chemistry.

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Wikipedia. (2023). McLafferty rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583750, this compound. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. Erland Stevens. Retrieved from [Link]

-

YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. ChemComplete. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Chad's Prep. Retrieved from [Link]

-

Science.gov. (n.d.). reaction mclafferty rearrangement: Topics by Science.gov. Retrieved from [Link]

-

YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. Erland Stevens. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Spectroscopy Online. (2019, April 2). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. ChemComplete. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-(4-Ethylphenyl)propan-1-one

This guide provides a comprehensive exploration of the infrared (IR) spectroscopy analysis of 1-(4-Ethylphenyl)propan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this aromatic ketone.

Introduction: The Significance of Vibrational Spectroscopy for Aromatic Ketones

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[2] This absorption pattern creates a unique spectral "fingerprint," offering invaluable insights into the molecule's functional groups and overall structure.

For aromatic ketones like this compound, IR spectroscopy is particularly informative. The technique allows for the unambiguous identification of the carbonyl (C=O) group, a key functional group in many biologically active compounds, and provides details about its electronic environment.[3] Furthermore, it confirms the presence of the aromatic ring and its substitution pattern, as well as the aliphatic side chains.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum of this compound, a foundational understanding of its molecular structure and the expected vibrational frequencies of its constituent functional groups is essential.

Molecular Structure:

This compound consists of a central carbonyl group bonded to a 4-ethylphenyl group on one side and an ethyl group on the other. This structure gives rise to several key vibrational modes that are readily identifiable in an IR spectrum.

Key Functional Groups and Their Expected IR Absorptions:

-

Carbonyl (C=O) Group: The C=O stretching vibration is one of the most intense and characteristic absorptions in the IR spectrum.[3][4] For aromatic ketones, this peak is typically observed in the range of 1685-1666 cm⁻¹.[5][6] The conjugation of the carbonyl group with the phenyl ring leads to a decrease in the stretching frequency compared to saturated aliphatic ketones (which appear around 1715 cm⁻¹) due to electron delocalization.[6][7][8]

-

Aromatic Ring: The presence of the benzene ring is confirmed by several characteristic absorptions:

-

Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][9][10]

-

Aromatic C=C Stretching: A series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[2][9][11] Often, two prominent peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[11]

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range, the exact position of which is indicative of the substitution pattern on the aromatic ring.[9][11] For a 1,4-disubstituted (para) ring, a strong band is expected between 810-840 cm⁻¹.[11]

-

-

Aliphatic Chains (Ethyl and Propionyl groups):

Experimental Protocol for IR Analysis